Streptomycin thiosemicarbazone sesquisfulfate salt
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for streptomycin thiosemicarbazone sesquisulfate salt is derived from its parent compound, streptomycin sesquisulfate, with modifications reflecting the thiosemicarbazone functional group. The full name is:
O-2-deoxy-2-(methylamino)-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-[(thiosemicarbazono)methyl]-α-L-lyxofuranosyl-(1→4)-N,N′-bis(aminoiminomethyl)-D-streptamine sulfate (2:3) (salt) .
This nomenclature accounts for:
- The glycosidic linkages between the α-L-glucopyranosyl and α-L-lyxofuranosyl sugar moieties.
- The substitution of the formyl group (-CHO) at the C-3 position of the lyxofuranosyl ring with a thiosemicarbazone group (-NH-NH-CS-NH2).
- The sesquisulfate counterion ratio (2:3) balancing the cationic charge of the streptamine core.
Molecular Formula :
The parent compound streptomycin sesquisulfate has the formula C₄₂H₈₄N₁₄O₃₆S₃ . Introduction of the thiosemicarbazone group replaces one oxygen atom with sulfur and adds three nitrogen atoms, resulting in a modified formula of C₄₂H₈₃N₁₇O₃₅S₄ .
Key Structural Features :
- Thiosemicarbazone moiety : A sulfur-containing functional group (-NH-NH-CS-NH2) formed via condensation of streptomycin’s formyl group with thiosemicarbazide.
- Sesquisulfate coordination : Three sulfate ions (SO₄²⁻) neutralize the charge of two streptomycin thiosemicarbazone molecules.
- Aminocyclitol core : A streptamine unit with two guanidine groups critical for biological activity.
| Property | Description |
|---|---|
| IUPAC Name | See above |
| Molecular Formula | C₄₂H₈₃N₁₇O₃₅S₄ |
| Molecular Weight | 1,532.8 g/mol (calculated) |
| Functional Groups | Thiosemicarbazone, guanidine, hydroxyl, glycosidic linkages, sulfate esters |
Alternative Chemical Designations and Registry Numbers
Streptomycin thiosemicarbazone sesquisulfate salt is recognized by several alternative names and identifiers:
Common Synonyms :
- Streptomycin thiosemicarbazone sulfate
- Streptomycin thiosemicarbazone sesquisulfate
- Streptomycin-TSC sesquisulfate
Registry Numbers :
The compound’s identity is further clarified through its relationship to established entries in chemical databases. For example, PubChem lists streptomycin sulfate (CID 6419957), while its thiosemicarbazone variant is cataloged in specialized pharmacological studies.
Structural Relationship to Parent Streptomycin Molecule
Streptomycin thiosemicarbazone sesquisulfate salt retains the core scaffold of streptomycin but introduces critical modifications that alter its chemical and biological properties:
Core Structure Preservation :
Functional Group Modifications :
- Formyl → Thiosemicarbazone : The formyl group (-CHO) at C-3 of the lyxofuranosyl ring is replaced by a thiosemicarbazone group (-NH-NH-CS-NH2). This substitution enhances metal-chelating properties and alters electronic distribution.
- Sulfate Salt Formation : The sesquisulfate counterions (3 SO₄²⁻ per 2 molecules) stabilize the protonated guanidine groups at physiological pH.
Impact on Physicochemical Properties :
| Feature | Streptomycin Sesquisulfate | Streptomycin Thiosemicarbazone Sesquisulfate |
|---|---|---|
| C-3 Functional Group | Formyl (-CHO) | Thiosemicarbazone (-NH-NH-CS-NH2) |
| Sulfate Content | 3 SO₄²⁻ per 2 molecules | 3 SO₄²⁻ per 2 molecules |
| Biological Target | Ribosomal protein synthesis | Metal-dependent enzymes (e.g., proteases) |
Properties
CAS No. |
7401-82-3 |
|---|---|
Molecular Formula |
C22H42N10O11S |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[(E)-[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C22H42N10O11S/c1-5-22(39,4-29-32-21(27)44)16(43-17-9(28-2)13(37)10(34)6(3-33)41-17)18(40-5)42-15-8(31-20(25)26)11(35)7(30-19(23)24)12(36)14(15)38/h4-18,28,33-39H,3H2,1-2H3,(H4,23,24,30)(H4,25,26,31)(H3,27,32,44)/b29-4+ |
InChI Key |
AZZRKPLHAVKKCN-AIFPUMKXSA-N |
Isomeric SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N/NC(=S)N)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=S)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of streptomycin thiosemicarbazone sesquisfulfate salt involves the reaction of streptomycin with thiosemicarbazide under controlled conditions. The process typically includes the following steps:
Preparation of Thiosemicarbazone: Thiosemicarbazide is reacted with an aldehyde or ketone to form the thiosemicarbazone derivative.
Formation of Streptomycin Thiosemicarbazone: The thiosemicarbazone derivative is then reacted with streptomycin in the presence of a suitable solvent and catalyst to form streptomycin thiosemicarbazone.
Sesquisfulfate Salt Formation: The final step involves the addition of sulfuric acid to form the sesquisfulfate salt of streptomycin thiosemicarbazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Streptomycin thiosemicarbazone sesquisfulfate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazone derivatives .
Scientific Research Applications
Streptomycin thiosemicarbazone sesquisfulfate salt has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential anti-cancer and anti-microbial properties.
Medicine: The compound is investigated for its potential use in treating bacterial infections and cancer.
Industry: It is used in the development of new pharmaceuticals and as a sensor for detecting metal ions.
Mechanism of Action
The mechanism of action of streptomycin thiosemicarbazone sesquisfulfate salt involves multiple pathways:
Antibiotic Activity: Streptomycin binds to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death.
Anti-Cancer Activity: Thiosemicarbazone derivatives exhibit anti-cancer properties by inhibiting enzymes and inducing apoptosis in cancer cells.
Metal Ion Sensing: The compound can bind to metal ions, making it useful as a potentiometric sensor.
Comparison with Similar Compounds
Antimycobacterial Activity
- mellonella models .
- TBI/698 shows comparable efficacy but requires parenteral administration, limiting its clinical utility compared to orally active agents like para-aminosalicylic acid .
- Isoniazid remains a first-line antitubercular drug but faces widespread resistance due to mutations in the katG gene, a challenge less pronounced in thiosemicarbazone derivatives .
Mechanism of Action
- Thiosemicarbazones, including the streptomycin derivative, act via iron chelation, disrupting microbial iron homeostasis and inhibiting ribonucleotide reductase (RR) .
- Streptomycin’s primary mechanism—binding to the 16S rRNA subunit—is retained in the derivative, but the thiosemicarbazone group adds a secondary mode of action, reducing the likelihood of resistance .
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | Streptomycin Thiosemicarbazone Sesquisulfate Salt | Terramicin (Oxytetracycline) | Para-Aminosalicylic Acid |
|---|---|---|---|
| Bioavailability (Oral) | Low (requires injection) | Moderate | High |
| Half-life | 4–6 hours | 8–12 hours | 1–2 hours |
| Resistance Development | Minimal cross-resistance | High | Moderate |
| Solubility | High (due to sulfation) | Low | Moderate |
Data synthesized from *G. mellonella infection models and pharmacopeial solubility tests *.
Challenges and Limitations
- Synthesis Complexity: The sulfation step in streptomycin thiosemicarbazone production requires stringent control to avoid byproducts, as noted in USP reagent specifications .
- Toxicity : Thiosemicarbazones, including this derivative, may exhibit cytotoxicity at high doses due to iron depletion in host cells, a trade-off for their antimicrobial efficacy .
Biological Activity
Streptomycin thiosemicarbazone sesquisulfate salt (STSS) is a compound derived from the antibiotic streptomycin, modified to enhance its biological activity through the incorporation of thiosemicarbazone moieties. This article explores the biological activity of STSS, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiosemicarbazones
Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The modification of streptomycin with thiosemicarbazone enhances its pharmacological profile by improving its ability to interact with biological targets.
The antimicrobial activity of STSS is primarily attributed to its ability to inhibit bacterial growth by disrupting essential cellular processes. Thiosemicarbazones can chelate metal ions, which are crucial for bacterial enzyme function. This chelation interferes with the microbial metabolism and can lead to cell death.
Antibacterial Efficacy
Recent studies have demonstrated the efficacy of STSS against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of STSS compared to other antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Escherichia coli ATCC 10536 | 2.45 | 0.5 |
| Staphylococcus aureus | 39.68 | 1 |
| Pseudomonas aeruginosa | 39.68 | 0.5 |
| Salmonella typhi | 19.84 | 0.5 |
These results indicate that STSS exhibits potent activity against certain Gram-negative and Gram-positive bacteria, particularly E. coli, while showing moderate efficacy against S. aureus and P. aeruginosa.
Antifungal Activity
STSS has also been evaluated for its antifungal properties against various Candida species:
| Fungal Strain | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
|---|---|---|
| Candida albicans YEPGA 6379 | >50 | 8 |
| Candida tropicalis YEPGA 6184 | >50 | 8 |
| Candida parapsilosis YEPGA 6551 | >50 | 8 |
While STSS demonstrated limited antifungal activity, it showed notable inhibition against certain strains at higher concentrations.
Case Studies and Research Findings
- In Vitro Studies : A study reported that STSS exhibited significant antibacterial activity against multi-drug resistant strains of E. coli, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .
- Synergistic Effects : Research has indicated that combining STSS with other antibiotics may produce synergistic effects, enhancing overall antimicrobial efficacy and reducing the required dosage of each agent .
- Carbonic Anhydrase Inhibition : Recent investigations into the mechanism of action revealed that STSS may inhibit carbonic anhydrases, enzymes critical for maintaining pH balance in microbial cells, further contributing to its antimicrobial properties .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies key functional groups (e.g., thiosemicarbazone ν(C=S) at ~750–850 cm⁻¹ and ν(N-H) at ~3100–3400 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve proton environments (e.g., imine protons at δ 8–9 ppm) and confirm ligand-metal coordination in complexes .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and salt formation .
How can researchers design in vivo experiments to evaluate antimycobacterial efficacy while addressing ethical considerations?
Q. Advanced Research Focus
- Model Selection : Galleria mellonella (wax moth larvae) is validated for testing antimycobacterial agents, as it avoids mammalian ethical constraints and allows high-throughput screening .
- Dosing Protocol : Intra-hemocoelic injection (not oral) ensures compound delivery; efficacy is assessed via survival rates and bacterial load reduction .
- Ethical Compliance : Adhere to institutional guidelines for invertebrate use, including minimizing specimen numbers and justifying experimental necessity .
What computational strategies predict the stability and bioactivity of thiosemicarbazone derivatives?
Q. Advanced Research Focus
- QSPR Modeling : Correlates molecular descriptors (e.g., logP, HOMO/LUMO energies) with biological activity using datasets of thiosemicarbazone-metal complexes .
- Molecular Docking : Simulates ligand binding to target proteins (e.g., ribonucleotide reductase) to prioritize derivatives for synthesis .
- Dynamic Simulations : Molecular dynamics (MD) assess stability of metal complexes in physiological conditions, predicting dissociation risks .
How should conflicting data on biological activity (e.g., in vitro vs. in vivo results) be analyzed?
Q. Advanced Research Focus
- Mechanistic Discrepancies : For example, some thiosemicarbazones show in vitro activity but fail in vivo due to poor bioavailability. Use pharmacokinetic studies (e.g., plasma stability assays) to identify metabolic liabilities .
- Cell Line Variability : Caspase activation profiles (e.g., caspase-3 vs. -9) in pancreatic cancer cells may differ due to apoptosis pathway heterogeneity. Validate findings across multiple cell lines and use siRNA knockdown to confirm targets .
- Cross-Resistance Analysis : Test compounds against resistant strains (e.g., streptomycin-resistant M. tuberculosis) to rule out shared resistance mechanisms .
What methodologies optimize the evaluation of antitumor activity for this compound?
Q. Advanced Research Focus
- Cytotoxicity Assays : Use SRB (sulforhodamine B) or MTT assays to quantify growth inhibition in tumor cell lines (e.g., pancreatic, lung) .
- Mechanistic Studies : Fluorimetric caspase assays (e.g., caspase-3/7/9 activation) confirm apoptosis induction .
- Synergy Testing : Combine with chemotherapeutics (e.g., doxorubicin) and assess via Chou-Talalay combination indices to identify synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
